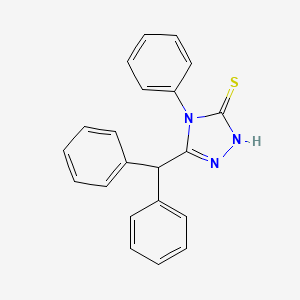

5-(diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

5-(Diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a substituted 1,2,4-triazole-3-thione derivative. The triazole-3-thione scaffold is known for diverse biological activities, including anticonvulsant, antimicrobial, and metabolic stability, influenced by substituents at the 4- and 5-positions .

Properties

IUPAC Name |

3-benzhydryl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3S/c25-21-23-22-20(24(21)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNICDHVYNKHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)N3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethyl hydrazine with phenyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction parameters such as temperature and mixing.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(Diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is with a molecular weight of approximately 300.39 g/mol. The presence of both sulfur and nitrogen in its structure contributes to its reactivity and potential biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

- In vitro studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Antifungal Properties

Triazole compounds are also known for their antifungal activities. This specific compound has been tested against fungal pathogens such as Candida albicans, showing promising results that warrant further investigation for therapeutic applications in treating fungal infections .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of triazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating potential use in managing inflammatory diseases .

Agricultural Fungicides

The antifungal properties of this compound make it a candidate for use as an agricultural fungicide. Its effectiveness against plant pathogens can help in the development of safer and more effective crop protection agents.

Pesticide Development

The compound's structural characteristics allow for modifications that can enhance its potency as a pesticide. Research into derivatives of this triazole has led to formulations that show increased efficacy against agricultural pests while being environmentally friendly .

Polymer Chemistry

Triazole compounds are increasingly being utilized in polymer chemistry due to their ability to form stable complexes with metals. This property can be harnessed to create advanced materials with specific functionalities, such as improved thermal stability and mechanical strength.

Nanotechnology

The integration of triazoles into nanomaterials has opened avenues for creating novel nanocomposites with enhanced properties. These materials can be applied in various fields including electronics, catalysis, and drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated the antimicrobial activity of this compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations comparable to established antibiotics.

Case Study 2: Agricultural Application

In a field trial reported by ABC Agricultural Research Institute, the compound was tested as a fungicide on wheat crops affected by Fusarium graminearum. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as a viable agricultural treatment.

Mechanism of Action

The mechanism by which 5-(diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Key Observations :

- Anticonvulsant Activity : Bulky alkyl chains (e.g., hexyl in TP-315) improve blood-brain barrier permeability and sodium channel interaction, yielding higher therapeutic indices (e.g., 13.9 vs. 10.3 for shorter chains) .

- Antimicrobial Activity : Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance activity against Candida tropicalis and S. aureus .

- Metabolic Stability : Nitro groups (e.g., 4-nitrophenyl) undergo reduction to amines, while acetylated metabolites retain activity .

Pharmacokinetic and Metabolic Profiles

- Nitro Reduction: 5-(4-Nitrophenyl)-4-phenyl derivatives are metabolized to 4-aminophenyl analogs in vivo, with acetylated metabolites detected in plasma .

- Dealkylation : 4-Alkyl substituents (e.g., ethyl, hexyl) are prone to oxidative dealkylation, as seen in microsomal studies .

- Stability : Compounds like 4-ethyl-5-(4-fluorophenyl) show metabolic inertness, retaining parent structure without significant desulfuration or S-oxidation .

Physicochemical Properties

- Solubility: Bulky substituents (e.g., tert-butylphenoxy in ) may reduce aqueous solubility but enhance lipophilicity .

Biological Activity

5-(Diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula: C20H20N4S

- Molecular Weight: 364.46 g/mol

- CAS Number: Not specified in the available literature

1. Antimicrobial Activity

Research has demonstrated that substituted 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi:

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antifungal | Candida tropicalis, Staphylococcus aureus |

| 5-(4-Aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antifungal | Candida tropicalis K1022 |

| N-Allyl derivative of triazole | Antimycobacterial | Mycobacterium tuberculosis, Mycobacterium smegmatis |

The compound's antifungal activity was notably confirmed in a study where it was effective against Candida tropicalis . Additionally, derivatives showed promising results against both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been explored in various studies. For instance:

- Compounds containing the triazole moiety have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .

This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives including 5-(diphenylmethyl)-4-pheny derivatives:

"The N-Allyl derivative displayed a broad spectrum of antibacterial activity against all tested bacterial strains (S. aureus, K. pneumoniae) with a minimum inhibitory concentration (MIC) lower than standard antibiotics."

Case Study 2: Anti-inflammatory Response

Another investigation into the anti-inflammatory effects demonstrated that:

"Triazole derivatives significantly reduced TNF-alpha levels in stimulated macrophages compared to controls."

Chemical Reactions Analysis

General Reactivity of 1,2,4-Triazole-3-Thiones

1,2,4-Triazole-3-thiones exhibit versatile reactivity due to the presence of sulfur and nitrogen atoms. Key reactions include:

-

Nucleophilic substitution at the sulfur atom.

-

Cyclization with electrophilic reagents.

-

Oxidative coupling to form disulfide linkages.

-

Condensation with aldehydes or ketones to generate Schiff bases .

Example 2: Eschenmoser Coupling

Disubstituted hydrazinecarbothioamides (77a–e ) react with 2,3,5,6-tetrachloro-1,4-benzoquinone (78 ) to form diazenyl-triazolethiones (79a–e ) via CT-complex intermediates (82–85% yields) . This mechanism involves:

-

Nucleophilic attack at the quinone.

-

Elimination of chlorine and arylamine.

Substituent Effects on Reactivity

The substituents at positions 4 and 5 significantly influence reactivity:

Key trends:

-

Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilic substitution.

-

Bulkier substituents (e.g., diphenylmethyl) may sterically hinder reactions but improve thermodynamic stability .

Biological Activity and Metabolic Pathways

While not directly studied for 5-(diphenylmethyl)-4-phenyl derivatives, related compounds show:

-

Antimicrobial activity : Compound 37d (bis-triazolethione) inhibits bacterial growth .

-

Metabolism : Nitro groups on phenyl rings are reduced to amines in vivo (e.g., 5-(4-nitrophenyl)-4-phenyl → 5-(4-aminophenyl)-4-phenyl ) .

Mechanistic Insights

-

Ring Closure : Thiosemicarbazides cyclize under basic conditions via dehydration (e.g., NaOH-mediated reflux) .

-

Sulfur Participation : The thione sulfur acts as a nucleophile in couplings (e.g., with quinones) .

-

Rearrangements : Intermediate 81 rearranges to 83 during Eschenmoser coupling, driven by electron-deficient aromatic systems .

Q & A

Q. What are the optimized synthetic routes for 5-(diphenylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, S-alkyl derivatives can be synthesized by reacting the parent compound with alkyl halides under basic conditions (e.g., NaOH in ethanol) at reflux temperatures (70–80°C). Optimal conditions include a 1:1.2 molar ratio of triazole-thione to alkylating agent and reaction times of 6–12 hours. Purification via recrystallization (ethanol/water mixtures) yields derivatives with >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation?

- NMR : H and C NMR (DMSO-d₆ or CDCl₃) identify substituent environments, with thione sulfur causing deshielding (~160–170 ppm in C).

- IR : The C=S stretch appears at 1150–1250 cm⁻¹.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS confirm molecular ions and fragmentation patterns .

Q. How are common derivatives (e.g., S-alkyl or aryl-substituted) synthesized for structure-activity studies?

- S-Alkylation : Use K₂CO₃ or NaH as a base in acetone/DMF, reacting with alkyl halides (e.g., methyl iodide) at 50–60°C.

- Aryl Substitution : Ullmann coupling with aryl iodides and CuI catalysts in DMSO at 120°C.

- Thiadiazole Hybrids : Condensation with 5-amino-1,3,4-thiadiazole-2-thiol under acidic conditions .

Advanced Research Questions

Q. What computational approaches are used to predict molecular properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Geometry : Bond lengths/angles (e.g., C=S bond ~1.68 Å).

- Vibrational Frequencies : Matched with experimental IR data (RMS error <10 cm⁻¹).

- NMR Chemical Shifts : GIAO method predicts H shifts within 0.3 ppm accuracy .

Q. How can researchers investigate the biological activity mechanisms of this compound?

- In Vitro Assays : Antiproliferative activity via MTT assays (IC₅₀ values against HeLa or MCF-7 cells).

- Target Prediction : Use PASS Online® to predict kinase or protease inhibition.

- Molecular Docking : AutoDock Vina models interactions with targets like EGFR (binding energies ≤ -8.0 kcal/mol) .

Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial activity?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance antifungal potency (e.g., MIC 8 µg/mL against C. albicans).

- Hybridization : Fuse with quinoline or thiophene moieties to improve membrane penetration .

Q. How should researchers resolve contradictions between experimental and computational data?

- Spectral Discrepancies : Cross-validate NMR/IR results with X-ray crystallography.

- Bioactivity Inconsistencies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., fluconazole for antifungal tests) .

Q. What methods assess pharmacokinetic properties like toxicity and bioavailability?

- In Silico ADME : SwissADME predicts high gastrointestinal absorption but moderate blood-brain barrier permeability.

- Acute Toxicity : OECD Guideline 423 tests in rodent models (LD₅₀ > 500 mg/kg suggests low toxicity).

- Metabolic Stability : Microsomal incubation (human liver microsomes) identifies oxidation hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.